An In-depth Technical Guide to the Chemical Properties of Benzyl(4-isopropylcyclohexyl)amine
An In-depth Technical Guide to the Chemical Properties of Benzyl(4-isopropylcyclohexyl)amine
Introduction: Defining a Versatile Synthetic Building Block
Benzyl(4-isopropylcyclohexyl)amine is a secondary amine featuring a unique combination of a flexible benzyl group and a sterically significant 4-isopropylcyclohexyl moiety. This structure imparts a balance of aromatic and aliphatic characteristics, making it a valuable, yet not widely documented, intermediate in advanced organic synthesis. Its potential applications lie primarily in the development of complex molecular architectures, particularly within pharmaceutical and materials science research, where the modulation of lipophilicity and steric hindrance is critical.
This guide provides a comprehensive technical overview of Benzyl(4-isopropylcyclohexyl)amine, focusing on its core chemical properties, logical synthesis pathways, and predictive spectroscopic profile. As experimental data for this specific compound is not extensively available in public literature, this document leverages established chemical principles and data from analogous structures to offer a robust and scientifically grounded perspective for researchers and drug development professionals.
It is crucial to distinguish the target compound, Benzyl(4-isopropylcyclohexyl )amine, from its aromatic analogue, Benzyl(4-isopropylbenzyl )amine (CAS 346700-52-5). The former, the subject of this guide, possesses a saturated cycloaliphatic ring, which confers distinct conformational and reactivity properties compared to the fully aromatic nature of the latter.
Core Chemical and Physical Properties
Precise experimental physicochemical data for Benzyl(4-isopropylcyclohexyl)amine is not readily published. The properties presented below are based on its chemical structure and data from analogous compounds. This molecule is expected to be a high-boiling, colorless to pale yellow liquid with limited solubility in water but good solubility in common organic solvents like ethanol, dichloromethane, and toluene.
| Property | Value / Description | Source / Method |
| IUPAC Name | N-Benzyl-4-(propan-2-yl)cyclohexan-1-amine | IUPAC Nomenclature |
| CAS Number | 1087351-22-1 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₆H₂₅N | Calculated |
| Molecular Weight | 231.38 g/mol | Calculated |
| Canonical SMILES | CC(C)C1CCC(CC1)NCC2=CC=CC=C2 | |
| Predicted Boiling Point | ~320-340 °C at 760 mmHg | Estimation based on structural analogues |
| Predicted Density | ~0.95-0.98 g/cm³ | Estimation based on structural analogues |
| Physical State | Expected to be a liquid at room temperature |
Synthesis and Mechanistic Considerations: Reductive Amination
The most efficient and logical pathway for the synthesis of Benzyl(4-isopropylcyclohexyl)amine is through the reductive amination of 4-isopropylcyclohexanone with benzylamine. This widely utilized transformation is a cornerstone of amine synthesis due to its high efficiency and the commercial availability of the starting materials.[2][3]
The reaction proceeds via a two-step, one-pot mechanism. First, the primary amine (benzylamine) reacts with the ketone (4-isopropylcyclohexanone) to form a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. In the second step, a reducing agent, added in situ, selectively reduces the iminium ion to the final secondary amine product.
Causality in Reagent Selection:
The choice of reducing agent is critical for the success of a one-pot reductive amination.
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[2] It is a mild and selective reducing agent that is particularly effective at reducing protonated imines much faster than ketones. This selectivity is key, as it prevents the wasteful reduction of the starting ketone. Furthermore, it is not water-sensitive and can be used in non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), making the reaction setup straightforward.
-
Catalytic Hydrogenation: An alternative involves using a catalyst, such as Palladium on Carbon (Pd/C) or gold-based catalysts, under a hydrogen atmosphere.[4] This method is atom-economical but may require specialized high-pressure equipment. It also carries the risk of over-reduction, specifically the hydrogenolysis (cleavage) of the N-benzyl group if reaction conditions are too harsh.
Workflow for Synthesis via Reductive Amination
Caption: Reductive amination workflow for Benzyl(4-isopropylcyclohexyl)amine synthesis.
Detailed Experimental Protocol: Synthesis using NaBH(OAc)₃
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Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-isopropylcyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
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Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until analysis indicates full consumption of the intermediate.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure product.
Predictive Spectroscopic Characterization
While specific spectral data for Benzyl(4-isopropylcyclohexyl)amine is not available, a detailed predictive analysis can be made based on its constituent functional groups and data from analogous compounds like N-benzyl-N-methylcyclohexanamine.[5]
| Spectroscopy | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment and Rationale |
| ¹H NMR | δ 7.20 - 7.40 ppm (m, 5H) | Aromatic protons of the benzyl group. |
| δ ~3.80 ppm (s, 2H) | Benzylic methylene protons (-CH₂-Ph). Singlet due to no adjacent protons. | |
| δ ~2.5 - 2.7 ppm (m, 1H) | Cyclohexyl proton at C1 (methine proton attached to nitrogen). | |
| δ ~1.0 - 2.0 ppm (m, 9H) | Remaining cyclohexyl protons and the isopropyl methine proton. | |
| δ ~1.5 - 2.5 ppm (br s, 1H) | N-H proton of the secondary amine. Shift is variable and may exchange with D₂O. | |
| δ ~0.85 - 0.95 ppm (d, 6H) | Diastereotopic methyl protons of the isopropyl group. | |
| ¹³C NMR | δ ~140 ppm | Quaternary aromatic carbon (C-ipso) of the benzyl group. |
| δ ~128 - 129 ppm | Aromatic CH carbons of the benzyl group. | |
| δ ~55 - 60 ppm | Cyclohexyl methine carbon attached to nitrogen (C1). | |
| δ ~52 - 55 ppm | Benzylic methylene carbon (-CH₂-Ph). | |
| δ ~30 - 45 ppm | Remaining cyclohexyl and isopropyl methine carbons. | |
| δ ~19 - 21 ppm | Isopropyl methyl carbons. | |
| FTIR | ~3300 - 3400 cm⁻¹ (weak, broad) | N-H stretch for a secondary amine. |
| ~3030, 3060 cm⁻¹ (medium) | Aromatic C-H stretch. | |
| 2850 - 2960 cm⁻¹ (strong) | Aliphatic C-H stretch (cyclohexyl and isopropyl groups). | |
| ~1450, 1495, 1600 cm⁻¹ (medium-weak) | Aromatic C=C ring stretching. | |
| ~1100 - 1200 cm⁻¹ (medium) | C-N stretch. | |
| Mass Spec (EI) | m/z = 231 | [M]⁺, Molecular ion peak. |
| m/z = 140 | [M - C₇H₇]⁺, Loss of a benzyl radical (C₉H₁₈N⁺). | |
| m/z = 91 | [C₇H₇]⁺, Tropylium ion, a very common and stable fragment from benzyl groups. |
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of Benzyl(4-isopropylcyclohexyl)amine.
Chemical Reactivity and Potential Applications
The reactivity of Benzyl(4-isopropylcyclohexyl)amine is dictated by its secondary amine and benzyl functionalities.
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Basicity and Salt Formation: As a secondary amine, it is a weak base and will react with acids to form the corresponding ammonium salts. This property is often exploited for purification or to improve the aqueous solubility of amine-containing compounds.
-
N-Alkylation and N-Acylation: The nitrogen lone pair is nucleophilic, allowing the amine to readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides to form tertiary amines and amides, respectively.
-
Debenzylation: The benzyl group serves as an excellent protecting group for the amine. It can be selectively removed under mild hydrogenolysis conditions (e.g., H₂, Pd/C), regenerating a primary cyclohexylamine functionality. This is a powerful strategic tool in multi-step synthesis, allowing the nitrogen to be masked while other transformations are performed on the molecule.
The combination of a bulky, lipophilic cyclohexyl group and a versatile benzylamine moiety makes this compound a promising scaffold in medicinal chemistry. The benzylamine motif is a common element in many FDA-approved therapeutic agents.[6] The 4-isopropylcyclohexyl group can be used to probe steric pockets in enzyme active sites or receptors and to enhance the metabolic stability of a potential drug candidate.[7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Benzyl(4-isopropylcyclohexyl)amine is not widely available, compounds of this class, such as 4-isopropylcyclohexylamine, are typically classified as corrosive.[8]
-
Hazards: Expected to cause severe skin burns and eye damage. May be harmful if swallowed or inhaled.
-
Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.
Researchers must consult a compound-specific SDS from the supplier before handling.
References
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Toleikyte, A., Vovk, E., et al. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Catalysis Letters. Available at: [Link]
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Chemsrc. (2025, August 22). 4-Isopropylcyclohexanamine | CAS#:52430-81-6. Available at: [Link]
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ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... Available at: [Link]
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PubChem. (n.d.). Benzyl-(4-isopropyl-benzyl)-amine. National Center for Biotechnology Information. Available at: [Link]
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The Good Scents Company. (n.d.). benzyl amine, 100-46-9. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of N-isopropylcyclohexylamine. Available at: [Link]
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PubChem. (n.d.). 4-Isopropylcyclohexylamine. National Center for Biotechnology Information. Available at: [Link]
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U.S. Environmental Protection Agency. (n.d.). Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. CompTox Chemicals Dashboard. Available at: [Link]
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Knowledge. (2024, December 27). What are the pharmaceutical properties of N-Isopropylbenzylamine?. Available at: [Link]
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Stenford, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
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ResearchGate. (2008). Synthesis of (E)-N-(3-alkoxy-4-acyloxyphenylmethylene)-N-(e-cyclohexyl)amines. Available at: [Link]
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